A Senior Application Scientist's Technical Guide to 3,5-Dimethyl-1,1'-biphenyl
A Senior Application Scientist's Technical Guide to 3,5-Dimethyl-1,1'-biphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of 3,5-Dimethyl-1,1'-biphenyl (CAS No. 17057-88-4), a key organic building block within the substituted biaryl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and understanding the properties and synthesis of its specific isomers is critical for rational molecular design.[1][2] This document moves beyond a simple data sheet to offer mechanistic insights into its synthesis, contextualize its potential applications based on the utility of related structures, and provide a robust framework for its safe handling and use in a research and development setting. We will explore a validated synthetic route, discuss its role as a versatile chemical intermediate, and present a safety profile derived from analogous compounds.
Compound Identification and Physicochemical Profile
3,5-Dimethyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core with two methyl groups positioned at the 3 and 5 carbons of one phenyl ring. This specific substitution pattern imparts unique steric and electronic properties that can be exploited in further chemical synthesis.
| Identifier | Value | Source |
| CAS Number | 17057-88-4 | PubChem[3] |
| Molecular Formula | C₁₄H₁₄ | PubChem[3] |
| Molecular Weight | 182.26 g/mol | PubChem[3] |
| IUPAC Name | 1,3-dimethyl-5-phenylbenzene | PubChem[3] |
| Synonyms | 3,5-dimethylbiphenyl, 3,5-Dimethyl-biphenyl | PubChem[3] |
Physicochemical Properties
Precise experimental data for the melting and boiling points of 3,5-Dimethyl-1,1'-biphenyl are not widely published. However, by examining the parent biphenyl compound and a closely related isomer, 3,3'-dimethylbiphenyl, we can establish a reasonable estimation of its physical state and properties. The addition of methyl groups typically raises the boiling point compared to the parent compound, while the symmetry and substitution pattern influence the melting point.
| Property | 3,5-Dimethyl-1,1'-biphenyl (Predicted/Computed) | Reference Compound: Biphenyl | Reference Compound: 3,3'-Dimethylbiphenyl |
| Physical Form | Solid or Liquid (Predicted) | Colorless to pale-yellow crystals[4] | Liquid |
| Melting Point | Data not available | 69.2 °C[4] | 5-7 °C |
| Boiling Point | Data not available | 255 °C[4] | 286 °C (at 713 mmHg) |
| Density | Data not available | 1.04 g/cm³[4] | 0.999 g/mL (at 25 °C) |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Insoluble in water; Soluble in typical organic solvents[4] | Data not available |
| XLogP3 (Computed) | 4.3 | 4.0 | 4.3 |
Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Coupling Approach
The construction of the biaryl bond is a cornerstone of modern organic synthesis. Among the various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of its precursors (boronic acids and aryl halides).[5] This makes it the premier choice for the reliable and scalable synthesis of 3,5-Dimethyl-1,1'-biphenyl.
Rationale for Method Selection
The Suzuki-Miyaura coupling is selected over other methods, such as the Grignard reaction, for several key reasons. Grignard reagents are highly basic and nucleophilic, making them incompatible with acidic protons and many electrophilic functional groups, thus limiting substrate scope.[6][7][8] Furthermore, Grignard reactions can lead to undesired homo-coupling side products. The Suzuki reaction, conversely, proceeds under milder, often basic conditions and is compatible with a vast array of functional groups, making it a more robust and versatile synthetic tool.[9][10]
Proposed Experimental Protocol
This protocol describes the synthesis of 3,5-Dimethyl-1,1'-biphenyl from 1-bromo-3,5-dimethylbenzene and phenylboronic acid.
Materials:
-
1-bromo-3,5-dimethylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-dimethylbenzene, phenylboronic acid, and potassium carbonate. Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Catalyst Preparation: In a separate vial, dissolve the Palladium(II) acetate and triphenylphosphine in a small amount of the degassed toluene. This pre-formation of the catalyst complex is crucial for ensuring efficient catalytic activity.
-
Reaction Setup: Add the degassed toluene/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,5-Dimethyl-1,1'-biphenyl.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental process and the underlying catalytic cycle that drives the synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
While specific, large-scale applications of 3,5-Dimethyl-1,1'-biphenyl are not extensively documented, its value lies in its role as a versatile organic building block. The biphenyl moiety is a common structural feature in a wide range of pharmaceuticals and functional materials. [11]
-
Medicinal Chemistry: The biphenyl unit provides a semi-rigid scaffold that can effectively position functional groups for interaction with biological targets. Methyl groups, like those in the 3,5-positions, are critical for tuning the molecule's properties. They can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and provide steric bulk to influence binding selectivity. For instance, various substituted biphenyls are being investigated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction for cancer immunotherapy and in agents for treating liver injury. [12][13]* Materials Science: The biphenyl core is a fundamental unit in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced polymers. The substitution pattern directly influences the material's physical properties, such as its melting point, solubility, and electronic characteristics.
Caption: Role of 3,5-dimethylbiphenyl as a foundational building block.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3,5-Dimethyl-1,1'-biphenyl is not readily available. Therefore, a conservative hazard assessment must be conducted based on data from the parent compound, biphenyl, and its isomers. Biphenyl and its derivatives are generally classified as irritants to the skin, eyes, and respiratory system. [14][15][16][17]
| Hazard Category | Information (Inferred from Related Compounds) |
|---|---|
| GHS Hazard Statements | H315: Causes skin irritation. [15][16][17] H319: Causes serious eye irritation. [15][16] H335: May cause respiratory irritation. [15][16] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [15][16][17] P280: Wear protective gloves/eye protection/face protection. [15][16][17] P302+P352: IF ON SKIN: Wash with plenty of water. [15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [15] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated chemical fume hood. [18] |
| First Aid | Skin: Remove contaminated clothing and wash skin with soap and water. [15][18]Eyes: Immediately flush with plenty of water for at least 15 minutes. [17][18]Inhalation: Move person to fresh air. [15][18]Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [17] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15][17]|
Conclusion
3,5-Dimethyl-1,1'-biphenyl is a structurally important, yet under-characterized, member of the biphenyl family. While it may not have widespread direct applications, its true value is realized in its function as a versatile chemical building block. The reliable synthesis via Suzuki-Miyaura coupling allows for its incorporation into more complex molecular architectures, enabling researchers in drug discovery and materials science to fine-tune steric and electronic properties for specific design objectives. Proper handling, based on the known hazards of related compounds, ensures its safe and effective use in the laboratory.
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